5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride
Overview
Description
5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride is a chemical compound that features an isoxazole ring attached to a benzene ring with a sulfonyl chloride group
Mechanism of Action
Mode of Action
The mode of action of isoxazole derivatives also depends on their specific structure and the biological targets they interact with. They can act as inhibitors, activators, or modulators of their target proteins or enzymes .
Biochemical Pathways
Isoxazole derivatives can affect a variety of biochemical pathways. For example, some isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Result of Action
The molecular and cellular effects of isoxazole derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride typically involves the formation of the isoxazole ring followed by its attachment to the benzene ring. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The resulting isoxazole can then be functionalized with a sulfonyl chloride group through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II) to enhance the efficiency and yield of the isoxazole formation . The sulfonation step can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent .
Chemical Reactions Analysis
Types of Reactions
5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Reduced Isoxazole Derivatives: Formed from reduction reactions
Scientific Research Applications
5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonamide
- 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonate ester
- 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonic acid
Uniqueness
5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride is unique due to its reactive sulfonyl chloride group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various derivatives with diverse biological activities .
Properties
IUPAC Name |
2-methyl-5-(1,2-oxazol-5-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-2-3-8(9-4-5-12-15-9)6-10(7)16(11,13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTRZIMJBGXCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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